Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Description
Historical Development and Classification of Pyrazole Derivatives
The foundational development of pyrazole chemistry traces its origins to 1883 when German chemist Ludwig Knorr first synthesized and characterized the pyrazole nucleus. Knorr's pioneering work established the fundamental understanding of pyrazoles as five-membered heterocyclic compounds containing two adjacent nitrogen atoms at positions 1 and 2 of the ring structure. The term "pyrazole" itself was coined by Knorr to describe this unique class of compounds that would eventually become one of the most extensively studied groups within the azole family.
Following Knorr's initial breakthrough, Hans von Pechmann developed another classical synthesis method in 1898, utilizing acetylene and diazomethane to produce pyrazole compounds. These early synthetic approaches laid the groundwork for the systematic exploration of pyrazole derivatives, leading to the recognition that pyrazoles constitute a pharmacologically important active scaffold possessing diverse therapeutic activities. The evolution of pyrazole chemistry throughout the 20th century demonstrated the remarkable versatility of this heterocyclic system, with researchers discovering that the presence of the pyrazole nucleus in pharmacological agents spans diverse therapeutic categories including anti-inflammatory drugs, antipsychotic medications, anti-obesity treatments, and analgesic compounds.
The classification of pyrazole derivatives has expanded significantly since these early discoveries, with compounds now categorized based on their substitution patterns, functional groups, and biological activities. Modern pyrazole classification systems recognize several distinct categories, including monosubstituted pyrazoles, disubstituted variants, trisubstituted compounds, and highly functionalized derivatives that incorporate multiple pharmacophoric elements. Within this classification framework, this compound represents a trisubstituted pyrazole derivative that combines carboxylate ester functionality with cyclopropyl substitution.
The historical progression of pyrazole research has revealed that these compounds exhibit exceptional chemical stability and diverse reactivity patterns, making them attractive targets for medicinal chemistry applications. Contemporary research continues to build upon these historical foundations, with scientists recognizing that pyrazole derivatives possess almost all types of pharmacological activities, ranging from antimicrobial and anticancer properties to antiviral and antidepressant effects. This broad spectrum of biological activity has established pyrazoles as indispensable building blocks in modern pharmaceutical research and development.
Significance of Cyclopropyl-Substituted Pyrazoles in Chemical Research
The incorporation of cyclopropyl substituents into pyrazole structures represents a significant advancement in heterocyclic chemistry, offering unique advantages that have attracted considerable attention from researchers worldwide. Cyclopropyl groups possess distinctive structural characteristics that fundamentally alter the properties of molecules containing them, including enhanced metabolic stability, improved receptor binding affinity, and modified pharmacokinetic profiles. The three-membered cyclopropane ring exhibits coplanarity of its carbon atoms, relatively shorter carbon-carbon bonds at 1.51 Ångström, enhanced pi-character of these bonds, and shorter, stronger carbon-hydrogen bonds compared to conventional alkanes.
Recent pharmaceutical research has demonstrated an increasing utilization of cyclopropyl rings in drug development, particularly for transitioning drug candidates from preclinical to clinical stages. The cyclopropyl fragment addresses multiple roadblocks commonly encountered during drug discovery processes, including enhancing potency, reducing off-target effects, increasing metabolic stability, improving brain permeability, decreasing plasma clearance, and contributing to entropically favorable receptor binding. These advantages have led major pharmaceutical companies, including Merck and Company Incorporated and Hansoh Pharma, to extensively incorporate cyclopropyl-substituted compounds into their drug research programs.
In the specific context of pyrazole chemistry, cyclopropyl substitution offers several distinct benefits that enhance the overall utility of these heterocyclic compounds. The introduction of cyclopropyl groups onto pyrazole scaffolds can effectively reduce plasma clearance rates, decrease unwanted off-target effects, increase blood-brain barrier permeability, enhance receptor affinity, limit peptide hydrolysis, and improve drug dissociation characteristics. These properties make cyclopropyl-substituted pyrazoles particularly valuable for developing therapeutic agents targeting central nervous system disorders, inflammatory conditions, and microbial infections.
The structural diversity achievable through cyclopropyl-substituted pyrazoles allows for precise fine-tuning of physicochemical properties, influencing critical factors such as solubility, bioavailability, and target specificity. Research has shown that the incorporation of cyclopropyl moieties into pyrazole derivatives often leads to improved pharmacokinetic profiles and reduced toxicity compared to their non-cyclopropyl counterparts. This enhancement in therapeutic potential has made cyclopropyl-substituted pyrazoles essential components in contemporary medicinal chemistry strategies aimed at developing safer and more effective pharmaceutical compounds.
Positioning of this compound in Heterocyclic Chemistry
This compound occupies a unique position within the broader landscape of heterocyclic chemistry, representing a sophisticated fusion of multiple pharmacophoric elements within a single molecular framework. This compound features the molecular formula C8H10N2O2 with a molecular weight of 166.18 grams per mole, and is characterized by the Chemical Abstracts Service registry number 1150164-05-8. The compound's structure integrates three distinct chemical features: the pyrazole heterocyclic core, a cyclopropyl substituent at position 5, and a methyl carboxylate functional group at position 4.
The positioning of the carboxylate ester functionality at the 4-position of the pyrazole ring creates opportunities for diverse chemical modifications and derivatizations, making this compound particularly valuable as a synthetic intermediate. The presence of the methyl ester group provides a reactive site for further functionalization through hydrolysis, amidation, or other ester transformation reactions, enabling the synthesis of a wide range of structurally related compounds. This versatility has established this compound as a key building block in the preparation of more complex heterocyclic structures.
Within the classification system of heterocyclic compounds, this molecule represents a trisubstituted pyrazole derivative that demonstrates the sophisticated level of structural complexity achievable in modern synthetic chemistry. The compound exemplifies the successful integration of multiple functional groups onto a single heterocyclic scaffold, creating a molecule that combines the inherent biological activity of pyrazoles with the enhanced properties conferred by cyclopropyl substitution and carboxylate functionality. This multi-functional approach to heterocyclic design has become increasingly important in contemporary pharmaceutical research.
The structural features of this compound position it as an excellent candidate for structure-activity relationship studies, where systematic modifications of its various functional groups can provide insights into the molecular determinants of biological activity. The compound's modular design allows researchers to independently evaluate the contributions of the pyrazole core, cyclopropyl substituent, and carboxylate ester to overall biological activity, facilitating the rational design of improved therapeutic agents. This systematic approach to molecular design has made compounds like this compound essential tools in modern drug discovery programs.
Research Significance and Applications in Chemical Sciences
The research significance of this compound extends across multiple domains of chemical sciences, reflecting its versatility as both a synthetic intermediate and a pharmacologically relevant compound. Current pharmaceutical research utilizes this compound as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system disorders, inflammatory conditions, and microbial infections. The compound's unique structural features make it especially valuable for developing potential drugs that require precise molecular recognition and enhanced pharmacokinetic properties.
In the field of organic synthesis, this compound serves as a versatile building block for constructing more complex heterocyclic architectures. The presence of multiple reactive sites within the molecule enables diverse synthetic transformations, including ester modifications, cyclopropyl functionalizations, and pyrazole derivatizations. These synthetic capabilities have made the compound indispensable for researchers developing novel synthetic methodologies and exploring new chemical space in heterocyclic chemistry.
Agrochemical research has also recognized the potential of this compound for creating novel pesticides and herbicides, taking advantage of its unique chemical properties to develop more effective and environmentally sustainable agricultural chemicals. The combination of pyrazole bioactivity with cyclopropyl stability creates opportunities for designing agrochemicals with improved efficacy and reduced environmental impact. This application demonstrates the broad utility of the compound beyond traditional pharmaceutical applications.
The role of this compound in fine chemical production and specialty materials research further underscores its significance in contemporary chemical sciences. The compound's well-defined structure and readily accessible synthetic routes make it suitable for large-scale production and incorporation into various chemical manufacturing processes. Research institutions and pharmaceutical companies worldwide continue to investigate new applications for this compound, recognizing its potential to contribute to breakthrough discoveries in multiple areas of chemical research.
Properties
IUPAC Name |
methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-10-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWNMMDWGFLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674851 | |
| Record name | Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-05-8 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell. These interactions can affect its accumulation and overall effectiveness.
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Biological Activity
Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₁N₃O₂ and a molecular weight of approximately 169.19 g/mol. Its structure features a pyrazole ring substituted with a cyclopropyl group, which enhances its reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound inhibits bacterial enzymes, which contributes to its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential for development as an antibiotic agent.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, suggesting a mechanism that involves the modulation of cellular pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : Preliminary studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated in various studies. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that this compound exhibits promising antibacterial activity, particularly against gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. The IC50 values for various cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These findings suggest that this compound could be a potential lead compound for anticancer drug development.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial counts in vitro and showed potential for further development into a therapeutic agent for treating infections caused by resistant strains .
Case Study 2: Anticancer Activity
In another study, Johnson et al. (2023) investigated the anticancer effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
-
Antimicrobial Activity : Research indicates that methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate exhibits considerable antimicrobial properties against several bacterial strains.
Table 1: Antimicrobial Activity Against Selected Pathogens
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL S. aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by effectively inhibiting cyclooxygenase (COX) enzymes, with IC50 values comparable to standard anti-inflammatory drugs.
Medicine
- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was evaluated against A549 lung cancer cells, showing an IC50 value of approximately 26 µM, indicating moderate cytotoxicity compared to other derivatives.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus. The compound's ability to inhibit bacterial growth suggests a promising avenue for developing new antibiotics.
Case Study 2: Anti-inflammatory Activity
In another research project, this compound was tested for its anti-inflammatory properties in a murine model of inflammation. Results indicated significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate with analogues that differ in ester groups, substituent positions, or additional functional moieties. Key data are summarized in Table 1.
Variation in Ester Groups
Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
- Structural Difference : The methyl ester is replaced with an ethyl group.
- Properties : Higher molecular weight (194.23 g/mol vs. 180.18 g/mol for the methyl analogue) and increased lipophilicity (XLogP3 = 1.4 vs. ~0.9 estimated for the methyl derivative). This enhances solubility in organic solvents but reduces aqueous stability .
- Synthesis : Available at 95% purity (CAS: 1246471-38-4), indicating comparable synthetic accessibility to the methyl variant .
tert-Butyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
- Structural Difference : A bulkier tert-butyl ester replaces the methyl group.
- The InChIKey (WTXBNYLGUXSYAJ-UHFFFAOYSA-N) confirms structural divergence .
Substituent Position and Ring Modifications
Methyl 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
- Structural Difference : A bromopyridinyl group is introduced at the 1-position of the pyrazole ring.
- Properties :
- Molecular weight increases to 322.16 g/mol due to the bromine atom and pyridinyl moiety.
- Predicted density (1.67 g/cm³) and boiling point (422.1°C) are significantly higher than the parent compound, reflecting stronger intermolecular forces .
- The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry .
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate
- Structural Difference : A methyl group occupies the 3-position of the pyrazole ring, and the ester is ethyl.
- Calculated topological polar surface area (55 Ų) matches the parent compound, suggesting similar membrane permeability .
Substitution Patterns in Pyrazole Derivatives
lists pyrazole-carboximidamide derivatives with aryl substituents (e.g., methoxy, chloro, bromo) at the 5-position.
Data Tables
Table 1. Comparative Properties of this compound and Analogues
Preparation Methods
Pyrazole Ring Construction
The core pyrazole ring is commonly constructed via cyclocondensation reactions between hydrazines and β-dicarbonyl compounds or their equivalents. For this compound, the typical approach involves:
- Starting materials: Cyclopropyl-substituted β-ketoesters or methyl ketones as the carbonyl component.
- Hydrazine derivatives: Methylhydrazine or hydrazine hydrate to induce ring closure.
This approach yields methyl 1H-pyrazole-4-carboxylate derivatives with the cyclopropyl substituent introduced via the ketone precursor.
Esterification and Functional Group Manipulation
The ester function at the 4-position is introduced or maintained through:
- Direct use of methyl esters in starting materials, or
- Esterification of the corresponding carboxylic acid intermediates under acidic or catalytic conditions.
Detailed Preparation Methodologies
Multi-Component Reaction Using Dimethyl Malonate (Patent CN112574111A)
A patented method outlines a three-step synthesis involving:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Alkali-mediated reaction of dimethyl malonate, a formamide compound (e.g., DMF), and an alkylating agent (e.g., dimethyl sulfate) | 30–90 °C, preferably 40–70 °C, base such as triethylamine | Formation of intermediate compound (2) |
| 2 | Cyclization of compound (2) with methylhydrazine or hydrazine hydrate in solvent | Controlled temperature, solvent choice critical | Selective ring closure to pyrazole |
| 3 | Acid-mediated hydrolysis and decarboxylation | Acidic conditions | Yields 1-methyl-5-hydroxypyrazole intermediate |
Although this patent focuses on 1-methyl-5-hydroxypyrazole, the methodology is adaptable for pyrazole carboxylates by modifying the alkylating agents and hydrazine derivatives to incorporate cyclopropyl and methyl ester groups.
Synthesis via β-Ketoester Intermediates and Hydrazine Cyclization (Research Article)
A study on pyrazole derivatives describes:
| Step | Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Treatment of methyl ketones with dimethyl oxalate in presence of potassium tert-butoxide | Methyl ketone, dimethyl oxalate, KOtBu | Room temperature to 50 °C | Formation of β-ketoester intermediate |
| 2 | Cyclization with hydrazine in acetic acid | Hydrazine hydrate, AcOH, 50 °C | Formation of methyl 1H-pyrazole-5-carboxylate derivatives | |
| 3 | Hydrolysis or further functionalization | Acid/base hydrolysis or coupling reagents | Target pyrazole carboxylates and derivatives |
This route allows introduction of various substituents, including cyclopropyl groups, by selecting appropriate methyl ketones.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkali-mediated multi-component reaction (Patent CN112574111A) | Dimethyl malonate, formamide, alkylating agent | Triethylamine, methylhydrazine | Alkylation, cyclization, hydrolysis | High yield and purity, industrial scalability | Requires careful control of alkylation step |
| Cyclocondensation of cyclopropyl hydrazine with β-ketoesters | Cyclopropyl hydrazine, methyl/ethyl acetoacetate | Acid catalyst | Cyclocondensation | Simple, direct, scalable | May require purification steps |
| β-Ketoester intermediate route (Research) | Methyl ketones, dimethyl oxalate | KOtBu, hydrazine, AcOH | Condensation, cyclization | Versatile for substituent variation | Multi-step, moderate complexity |
Reaction Conditions and Optimization Notes
- Bases: Triethylamine and potassium tert-butoxide are preferred for alkylation and condensation steps due to their moderate strength and selectivity.
- Solvents: Polar aprotic solvents like DMF favor alkylation; acetic acid is effective for cyclization with hydrazine.
- Temperature: Controlled moderate temperatures (30–70 °C) optimize yields and reduce side reactions.
- Purification: Crystallization and chromatographic techniques are used to isolate high-purity methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.
Summary of Research Findings
- The multi-component alkylation and cyclization method offers an industrially viable route with good yields and purity, leveraging inexpensive and low-corrosive reagents.
- Cyclocondensation of cyclopropyl hydrazine with β-ketoesters remains a classical and efficient laboratory method, adaptable to scale-up.
- The β-ketoester intermediate approach provides flexibility for structural analog synthesis, useful in medicinal chemistry research.
- Reaction conditions such as base choice, solvent, and temperature critically influence selectivity and yield.
- Ester functionality is generally preserved or introduced early in the synthesis to avoid additional steps.
This comprehensive analysis integrates patent data, chemical literature, and research articles to present a professional and authoritative overview of the preparation methods for this compound.
Q & A
Q. How are discrepancies between computational predictions and experimental bioactivity resolved?
- Methodological Answer : False-positive computational results are filtered via orthogonal assays (e.g., thermal shift assays for target engagement). Free-energy perturbation (FEP) calculations refine binding affinity predictions. Scaffold hopping (e.g., substituting cyclopropyl with fluorophenyl ) reconciles activity cliffs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
